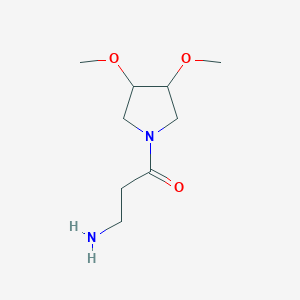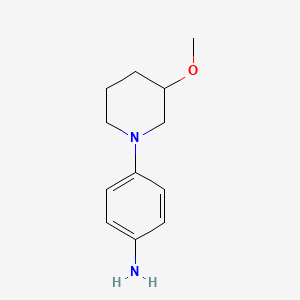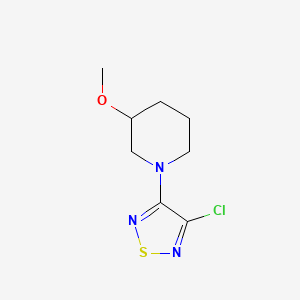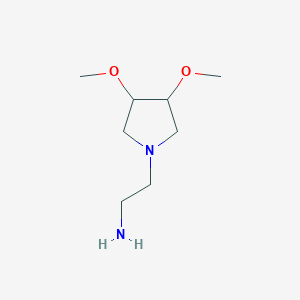
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone
Overview
Description
(2-Chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone, also known as CPHA, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPHA is a colorless solid that is soluble in both water and organic solvents. It is a derivative of pyridine and azetidine and has been used in a variety of scientific studies.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a related compound, which was characterized spectroscopically and confirmed by X-ray diffraction (XRD) study. This research is crucial for understanding the molecular arrangement and potential interactions of similar compounds in various applications (Lakshminarayana et al., 2009).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, finding variable and modest activity against investigated bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Imaging Agents for Medical Diagnostics
Wang et al. (2017) synthesized a compound for use as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the application of related chemical structures in creating diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Anticancer Evaluation
Research by Gouhar and Raafat (2015) on a related compound aimed at evaluating its potential as an anticancer agent. This study underscores the relevance of such compounds in therapeutic applications, particularly in the development of novel anticancer drugs (Gouhar & Raafat, 2015).
Molecular Docking and Hirshfeld Surface Analysis
A study by Lakshminarayana et al. (2018) involved the synthesis and characterization of a related compound, followed by molecular docking and Hirshfeld surface analysis. These methodologies provide insights into the compound's potential interactions with biological targets and its physicochemical properties, important for drug design and material science applications (Lakshminarayana et al., 2018).
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-3-6(1-2-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCXLZXYZOCFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





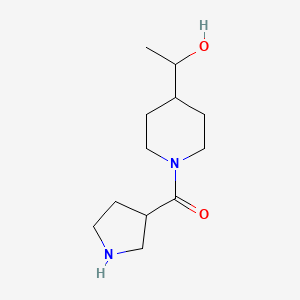
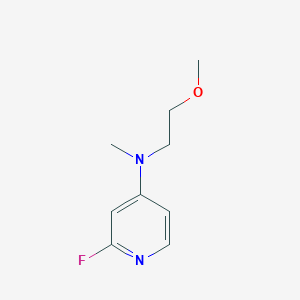
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)

